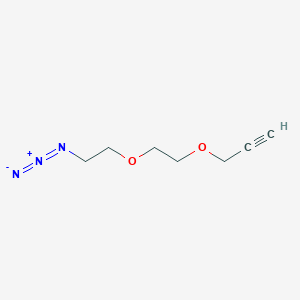
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Descripción general
Descripción
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA-Na belongs to the class of nicotinic acid receptors agonists and has been shown to have promising pharmacological properties that can be used for various biomedical applications.
Mecanismo De Acción
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid acts as an agonist for the nicotinic acid receptor, which is involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid binds to the receptor, leading to the activation of various signaling pathways that regulate cellular processes.
Efectos Bioquímicos Y Fisiológicos
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid. One potential area of research is the development of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid and its potential side effects. Finally, the development of new synthetic methods for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid could lead to the production of more potent and effective compounds.
Aplicaciones Científicas De Investigación
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFTJLNDUNNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)









![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)
